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Compound of Interest

Compound Name: 2-Methylhexan-3-amine
CAS No.: 171778-19-1
Cat. No.: B13274172
. J

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
methylhexan-3-amine (C7H17N), a primary aliphatic amine. In the absence of extensive peer-
reviewed experimental spectra in public databases, this document leverages high-quality
predicted data, foundational spectroscopic principles, and comparative analysis with structural
analogs to offer a robust characterization. This guide is intended for researchers and scientists
in organic chemistry and drug development, providing the necessary spectroscopic framework
for the identification and structural elucidation of this compound.

Introduction to 2-Methylhexan-3-amine and its
Spectroscopic Signature

2-Methylhexan-3-amine is a saturated acyclic amine with a molecular weight of 115.22 g/mol .
[1] Its structure, featuring a chiral center at the carbon bearing the amino group (C3) and
another at the methyl-substituted carbon (C2), implies the existence of diastereomers. This
stereoisomerism can introduce complexity in nuclear magnetic resonance (NMR) spectra,
potentially leading to distinct signals for chemically similar nuclei in a mixture of stereocisomers.
Spectroscopic analysis is therefore crucial for confirming the molecular structure and assessing
purity. This guide will systematically detail the expected features in Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a complete
spectroscopic profile.

Molecular Structure and Numbering
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Caption: Structure of 2-Methylhexan-3-amine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. Due to the presence of two chiral centers, a sample of 2-methylhexan-3-
amine may exist as a mixture of diastereomers, which could result in the doubling of some
NMR signals. The following predictions are based on computational models and serve as a
strong baseline for experimental verification.[2]

Predicted *H NMR Spectrum

The proton NMR spectrum of 2-methylhexan-3-amine is characterized by signals in the
aliphatic region, with the protons on the carbon adjacent to the nitrogen atom appearing at the
most downfield position.

Predicted Chemical Predicted

Protons ] o Integration
Shift (ppm) Multiplicity
-NH:z ~1.1 - 2.0 (broad) Singlet 2H
H3 ~2.6-2.8 Multiplet 1H
H2 ~1.6-1.8 Multiplet 1H
H4 ~1.2-14 Multiplet 2H
H5 ~1.2-14 Multiplet 2H
C2-CHs ~0.8-1.0 Doublet 3H
H1 ~0.8-1.0 Doublet 3H
H6 ~0.8-1.0 Triplet 3H

Table 1: Predicted *H NMR Chemical Shifts and Multiplicities for 2-Methylhexan-3-amine.
Interpretation and Causality:

e -NH:2 Protons: The amine protons typically appear as a broad singlet. Their chemical shift
can vary depending on solvent and concentration due to hydrogen bonding and chemical
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exchange. In ultra-pure samples, coupling to the H3 proton might be observed.[3]

e H3 Proton: This proton is deshielded by the adjacent electronegative nitrogen atom, causing
its signal to appear further downfield compared to the other C-H protons. It will exhibit
complex splitting due to coupling with protons on C2 and C4.

 Aliphatic Protons: The remaining protons on the carbon skeleton (H1, H2, C2-CHs, H4, H5,
H6) appear in the upfield region, typical for saturated alkanes. The terminal methyl groups
will appear as a triplet (H6) and two doublets (H1 and C2-CHs), reflecting their coupling to
adjacent methylene and methine protons, respectively.

Predicted *C NMR Spectrum

The 13C NMR spectrum provides direct evidence for the number of distinct carbon
environments in the molecule. For 2-methylhexan-3-amine, seven unique carbon signals are

expected.
Carbon Predicted Chemical Shift (ppm)
C3 ~55 - 60
C2 ~35-40
C4 ~30 - 35
C5 ~20-25
C1 ~15-20
C2-CHs ~15-20
C6 ~10-15

Table 2: Predicted 3C NMR Chemical Shifts for 2-Methylhexan-3-amine.

Interpretation and Causality:

e C3 Carbon: Similar to its attached proton, the C3 carbon experiences the strongest
deshielding effect from the nitrogen atom, resulting in the most downfield chemical shift
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among the sp3 carbons. The chemical shift for carbons attached to an amino group typically

falls in the 37-45 ppm range, but substitution may increase this.[4]

o Alkyl Carbons: The remaining carbons (C1, C2, C4, C5, C6, and the C2-methyl) resonate at
higher fields (lower ppm values), consistent with their aliphatic nature. The chemical shifts

are influenced by their position relative to the amine group and the degree of branching.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For

2-methylhexan-3-amine, the key diagnostic signals arise from the primary amine group.

Wavenumber (cm~—2)

Vibration Type

Intensity

N-H Asymmetric & Symmetric

~3300 - 3400 Stretch Medium (two bands)
~2850 - 2960 C-H Aliphatic Stretch Strong

~1580 - 1650 N-H Bend (Scissoring) Medium to Strong
~1450 - 1470 C-H Bend (Scissoring) Medium

~1370 - 1385 C-H Bend (Symmetric) Medium

~1020 - 1250 C-N Stretch Medium to Weak
~665 - 910 N-H Wag Broad, Strong

Table 3: Characteristic Infrared Absorption Frequencies for 2-Methylhexan-3-amine.

Interpretation and Causality:

» N-H Stretching: As a primary amine (R-NHz), 2-methylhexan-3-amine is expected to exhibit

two distinct N-H stretching bands in the 3300-3400 cm~* region, corresponding to the

asymmetric and symmetric vibrations of the two N-H bonds.[5] This two-band pattern is a

hallmark of a primary amine.

e C-H Stretching: The strong absorptions just below 3000 cm~1! are characteristic of C-H

stretching vibrations within the methyl (CHs) and methylene (CHz) groups of the alkyl chain.
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[6]

e N-H Bending: The N-H scissoring vibration gives rise to a medium to strong band in the
1580-1650 cm~1 region.[5]

e C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears
as a weaker band in the 1020-1250 cm~! range.[5]

» N-H Wagging: A broad and strong absorption due to the out-of-plane bending (wagging) of
the N-H bonds is expected in the fingerprint region (665-910 cm~1).[5]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Molecular lon: The molecular formula C7H17N contains a single nitrogen atom. According to the
Nitrogen Rule, this will result in a molecular ion peak ([M]*) with an odd mass-to-charge ratio
(m/z). For 2-methylhexan-3-amine, the molecular ion is expected at m/z = 115.

Key Fragmentation Pathway: Alpha-Cleavage Aliphatic amines characteristically undergo a-
cleavage (cleavage of the C-C bond adjacent to the C-N bond) as a major fragmentation
pathway. This process results in the formation of a resonance-stabilized iminium cation.[7] For
2-methylhexan-3-amine, there are two possible a-cleavage sites.
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Fragmentation of 2-Methylhexan-3-amine

- «CH(CHs)2 - *CH2CH2CHs
Pathwaf A \Qithway B
a-cleavage o-cleavage
(loss of CsH7 radical) (loss of CaHo radical)
[CaH10N]* [CsHsN]*
m/z =72 m/z = 58

Click to download full resolution via product page

Caption: Key a-cleavage fragmentation pathways for 2-methylhexan-3-amine.

miz Proposed Fragment lon Pathway
115 [C7H17N]*" (Molecular lon)

Pathway A: Cleavage between
72 [CH(NH2)-CH(CH3s)z]*

C3and C4

Pathway B: Cleavage between
58 [CH(NH2)-CH2CH2CH3s]*

C2 and C3

Table 4: Predicted Major Fragment lons in the Mass Spectrum of 2-Methylhexan-3-amine.

Interpretation and Causality:

e The molecular ion peak at m/z 115 confirms the molecular weight.
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e The most significant fragmentation is expected to be a-cleavage. Cleavage of the bond
between C3 and C4 (Pathway A) would result in the loss of a propyl radical (*CsH7) and the
formation of an ion at m/z 72.

 Alternatively, cleavage of the bond between C2 and C3 (Pathway B) would lead to the loss of
an isopropyl radical (*CaHos) and the formation of an ion at m/z 58.

o The relative abundance of the fragment ions at m/z 72 and 58 will depend on the stability of
the resulting radical and cation. Typically, the cleavage that expels the larger or more stable
radical is favored.

Experimental Protocols

To obtain the spectroscopic data discussed, standardized laboratory procedures should be
followed. The methodologies provided below are typical for a compound of this nature.

NMR Spectroscopy Acquisition

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of 2-methylhexan-3-amine in ~0.6 mL
of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (O ppm).

e 1H NMR Acquisition:
o Pulse Program: Standard 90° pulse.
o Spectral Width: -2 to 12 ppm.
o Acquisition Time: ~3-4 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64, depending on sample concentration.

e 13C NMR Acquisition:
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[e]

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

o

Spectral Width: 0 to 220 ppm.

[¢]

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

[e]

FTIR Spectroscopy Acquisition

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: Place a single drop of neat liquid 2-methylhexan-3-amine between
two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

e Acquisition:

[¢]

Scan Range: 4000 cm~* to 400 cm™1.

Resolution: 4 cm~1.

[¢]

[e]

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

o

Background: A background spectrum of the clean salt plates should be acquired and
subtracted from the sample spectrum.

Mass Spectrometry Acquisition

e Instrumentation: A mass spectrometer with an electron ionization (EIl) source, often coupled
with a Gas Chromatography (GC) system for sample introduction.

e GC-MS Conditions (Typical):
o Injection: 1 pL of a dilute solution (e.g., 100 ppm in dichloromethane) in split mode.

o Column: A non-polar capillary column (e.g., DB-5ms).
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o Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

e MS Conditions:
o lonization Mode: Electron lonization (EI).
o lonization Energy: 70 eV.
o Mass Range: Scan from m/z 35 to 200.

o Source Temperature: ~230°C.

Conclusion

The spectroscopic profile of 2-methylhexan-3-amine is defined by a set of predictable and
interpretable features. The primary amine group is readily identified by its characteristic N-H
stretching and bending vibrations in the IR spectrum. Mass spectrometry confirms the
molecular weight via the molecular ion at m/z 115 and shows characteristic a-cleavage
fragmentation patterns yielding ions at m/z 72 and 58. NMR spectroscopy provides a detailed
map of the C-H framework, with key signals deshielded by the amine functionality. While the
potential for diastereomerism may add complexity to the NMR spectra, the foundational data
presented in this guide provides a solid and authoritative basis for the structural
characterization of 2-methylhexan-3-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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